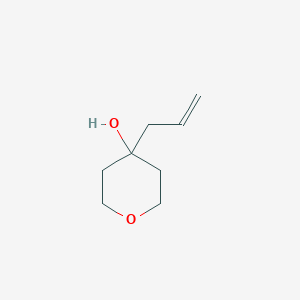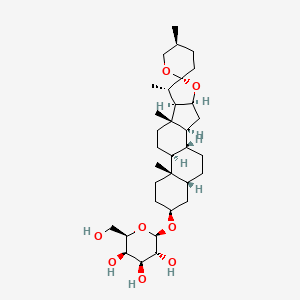
Timosaponin A1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mecanismo De Acción
La Timosaponina A1 ejerce sus efectos a través de múltiples objetivos y vías moleculares. Modula la actividad de enzimas y receptores involucrados en la inflamación, la apoptosis y la proliferación celular . Las principales vías afectadas por la Timosaponina A1 incluyen las vías NF-κB, mTOR y PI3K/AKT . Al interactuar con estas vías, la Timosaponina A1 puede inhibir el crecimiento de las células cancerosas, reducir la inflamación y proteger las neuronas del daño .
Análisis Bioquímico
Biochemical Properties
Timosaponin A1 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of phosphodiesterase 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG) pathways . Additionally, this compound interacts with the epidermal growth factor receptor (EGFR) and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, modulating cell proliferation and survival .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound induces autophagy and apoptosis, leading to cell death . It also affects cell signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, which are critical for cell growth and survival . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins . In neuronal cells, this compound has been shown to protect against oxidative stress and inflammation, thereby enhancing cell survival and function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits PDE5, resulting in elevated cGMP levels and activation of the cGMP/PKG signaling pathway . This pathway plays a crucial role in regulating cell growth, apoptosis, and other cellular functions. Additionally, this compound modulates the activity of the EGFR and PI3K/Akt pathways, leading to changes in cell proliferation, survival, and metabolism . This compound also induces autophagy by promoting the formation of autophagic vacuoles and the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated form (LC3-II) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, maintaining its activity and potency . Prolonged exposure to this compound can lead to degradation and reduced efficacy . In in vitro studies, this compound has been shown to induce autophagy and apoptosis in a time-dependent manner, with early autophagic responses followed by apoptotic cell death . In in vivo studies, this compound has demonstrated long-term effects on cellular function, including sustained inhibition of tumor growth and enhanced neuroprotection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and neuroprotective activities . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . In cancer models, this compound has been shown to inhibit tumor growth in a dose-dependent manner, with higher doses leading to greater inhibition of tumor proliferation and metastasis . Additionally, this compound has been found to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer’s disease .
Metabolic Pathways
This compound is involved in several metabolic pathways, including deglycosylation and oxidation reactions . In vivo studies have shown that this compound undergoes biotransformation in the liver and intestines, resulting in the formation of various metabolites . These metabolites are further processed and excreted through the urine and feces . This compound also interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits high efflux transport, which is mediated by transporters such as P-glycoprotein (P-gp) . This efflux transport limits the intracellular accumulation of this compound, affecting its bioavailability and efficacy . In animal models, this compound has been shown to distribute to various tissues, including the liver, kidneys, and brain . The distribution of this compound is influenced by factors such as tissue permeability, blood flow, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to the mitochondria, where it induces mitochondrial dysfunction and promotes the release of cytochrome c, leading to apoptosis . Additionally, this compound is involved in the formation of autophagic vacuoles, which are essential for the autophagic process . The localization of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications, which direct it to the appropriate organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La preparación de Timosaponina A1 típicamente involucra la extracción de los rizomas de Anemarrhena asphodeloides Bunge. El proceso de extracción incluye varios pasos como el secado, la molienda y la extracción con disolvente utilizando etanol o metanol . El extracto crudo se somete entonces a técnicas cromatográficas, incluida la cromatografía líquida de alta resolución (HPLC), para aislar y purificar la Timosaponina A1 .
Métodos de Producción Industrial
La producción industrial de Timosaponina A1 sigue procesos de extracción y purificación similares, pero a mayor escala. El uso de técnicas cromatográficas avanzadas y métodos enzimáticos puede aumentar el rendimiento y la pureza de la Timosaponina A1 . Además, el procesamiento de sales del Anemarrhenae Rhizoma se ha utilizado para aumentar la concentración de Timosaponina A1 .
Análisis De Reacciones Químicas
Tipos de Reacciones
La Timosaponina A1 sufre varias reacciones químicas, incluyendo oxidación, reducción e hidrólisis . Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas.
Reactivos y Condiciones Comunes
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de la Timosaponina A1 con actividades farmacológicas alteradas .
Comparación Con Compuestos Similares
Compuestos Similares
Timosaponina AIII: Otra saponina esteroidea aislada de Anemarrhena asphodeloides Bunge con actividades farmacológicas similares.
Timosaponina BIII: Exhibe efectos hipoglucémicos y antiinflamatorios.
Sarsasapogenina: Una sapogenina con propiedades anticancerígenas y antiinflamatorias.
Unicidad
La Timosaponina A1 es única debido a su estructura molecular específica, que le permite interactuar con una amplia gama de objetivos y vías moleculares . Su capacidad de modular múltiples vías de señalización simultáneamente la convierte en un compuesto versátil con posibles aplicaciones terapéuticas en diversas enfermedades .
Propiedades
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h17-30,34-37H,5-16H2,1-4H3/t17-,18-,19+,20-,21+,22-,23-,24-,25+,26-,27-,28-,29+,30+,31-,32-,33+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEIIZNXGCIAAL-MYNIFUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The research mentions that Timosaponin A1 was identified in thermally processed radishes. What is the significance of this finding in the context of food science and potentially enhancing the nutritional value of plant-based foods?
A1: The identification of this compound in thermally processed radishes is significant for several reasons []. Firstly, it demonstrates that thermal processing can induce the conversion of plant compounds into potentially more bioactive forms. While Tupistroside G was the dominant saponin in untreated radishes, thermal processing led to the emergence of this compound and Asparagoside A. This finding suggests that traditional food processing methods, such as pickling, could be optimized to enhance the presence of specific bioactive compounds like this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
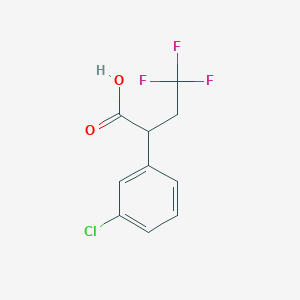
![2-N-[(2-Chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1459069.png)
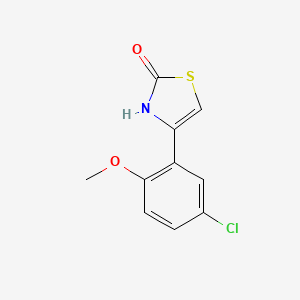
![2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459072.png)

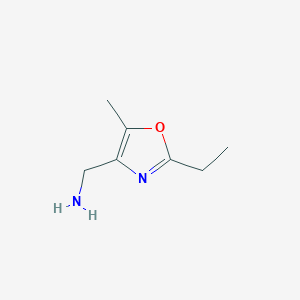
![Benzoic acid, 3-[(hydroxyamino)iminomethyl]-, methyl ester](/img/structure/B1459075.png)
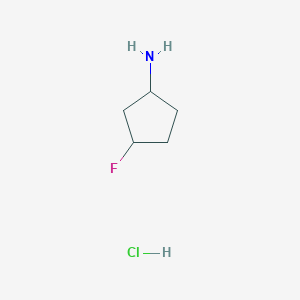
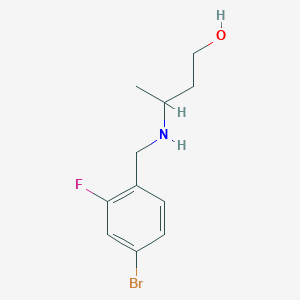
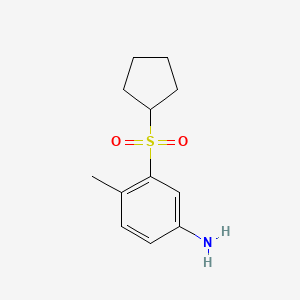
![(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1459081.png)
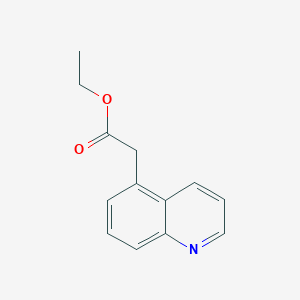
![methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1459085.png)
